Ethyl 5-nitrobenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-nitro-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family. . This compound is characterized by the presence of a benzofuran ring system substituted with a nitro group and an ethyl ester group, making it a valuable intermediate in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitro-1-benzofuran-3-carboxylate typically involves the nitration of a benzofuran precursor followed by esterification. One common method involves the nitration of 1-benzofuran-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1-benzofuran-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ethyl 5-nitro-1-benzofuran-3-carboxylate .
Industrial Production Methods
Industrial production of ethyl 5-nitro-1-benzofuran-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 5-amino-1-benzofuran-3-carboxylate.
Substitution: Various substituted benzofuran derivatives.
Hydrolysis: 5-nitro-1-benzofuran-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-nitro-1-benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biological Studies: Researchers use it to study the biological activities of benzofuran compounds and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 5-nitro-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular targets. The benzofuran ring system can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-nitro-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 5-(3-nitrobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate: This compound has a similar structure but with additional substituents that may enhance its biological activity.
Ethyl 1-benzofuran-3-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
The presence of the nitro group in ethyl 5-nitro-1-benzofuran-3-carboxylate makes it unique, as it can undergo specific reactions such as reduction and nucleophilic substitution, which are not possible with non-nitrated benzofuran derivatives .
Properties
Molecular Formula |
C11H9NO5 |
---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
ethyl 5-nitro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H9NO5/c1-2-16-11(13)9-6-17-10-4-3-7(12(14)15)5-8(9)10/h3-6H,2H2,1H3 |
InChI Key |
SBJHGVJUTQDHDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.